Cas no 80980-89-8 (4-(4-Bromophenyl)piperidine)

4-(4-Bromophenyl)piperidine is a brominated aromatic piperidine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features—a piperidine ring and a para-bromophenyl substituent—make it valuable for constructing complex molecules, particularly in medicinal chemistry for the development of bioactive compounds. The bromine atom facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enhancing its utility in scaffold diversification. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its role as a building block in CNS-targeting drug discovery underscores its importance in research settings.
4-(4-Bromophenyl)piperidine structure
4-(4-Bromophenyl)piperidine structure
Product Name:4-(4-Bromophenyl)piperidine
CAS No:80980-89-8
MF:C11H14BrN
MW:240.139562129974
MDL:MFCD03426370
CID:60280
PubChem ID:2757159
Update Time:2025-11-06

4-(4-Bromophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Bromophenyl)piperidine
    • 4-(4'-Bromophenyl)piperidine
    • Piperidine,4-(4-bromophenyl)-
    • 4-(4-bromo-phenyl)-piperidine
    • Piperidine, 4-(4-bromophenyl)-
    • PubChem6854
    • KSC497Q7P
    • 4-(4-Bromo-phenyl)piperidineHCl
    • ZKABWLFDCJKQRE-UHFFFAOYSA-N
    • STK503557
    • AB14852
    • VP80162
    • SY015364
    • BC003195
    • 4-(4-Bromophenyl)piperidine, AldrichCPR
    • 4-(4'-bromophenyl)piperidine, AldrichCPR
    • AC-6296
    • FT-0641792
    • A9974
    • SCHEMBL181015
    • DTXSID20373748
    • BB 0254931
    • EN300-116812
    • FS-1278
    • 4-(4'-Bromophenyl)piperidine;4-(4-Bromophenyl)piperidine
    • MFCD03426370
    • 80980-89-8
    • Q-103056
    • CS-W018679
    • AKOS012457839
    • 4-(4-Bromophenyl)piperidine (ACI)
    • MDL: MFCD03426370
    • Inchi: 1S/C11H14BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
    • InChI Key: ZKABWLFDCJKQRE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C2CCNCC2)=CC=1

Computed Properties

  • Exact Mass: 239.03100
  • Monoisotopic Mass: 239.031
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.313
  • Melting Point: 233-235 °C
  • Boiling Point: 307.6℃ at 760 mmHg
  • Flash Point: 139.9℃
  • Refractive Index: 1.553
  • PSA: 12.03000
  • LogP: 3.24490

4-(4-Bromophenyl)piperidine Security Information

4-(4-Bromophenyl)piperidine Pricemore >>

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4-(4-Bromophenyl)piperidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Rhodium Solvents: Methanol ;  24 h, 100 psi, rt
Reference
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists
Junker, Anna; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6149-6168

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Reference
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3
Brawn, Ryan A. ; et al, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

Production Method 4

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  rt; 3 h, 90 °C
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Rhodium Solvents: Methanol ;  24 h, 100 psi, rt
Reference
Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists
Junker, Anna; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6149-6168

Production Method 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran ;  120 min, 4 °C; overnight
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
3.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 1 atm, rt
3.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Structural changes of benzylether derivatives of vesamicol and their influence on the binding selectivity to the vesicular acetylcholine transporter
Wenzel, Barbara; et al, European Journal of Medicinal Chemistry, 2005, 40(12), 1197-1205

4-(4-Bromophenyl)piperidine Raw materials

4-(4-Bromophenyl)piperidine Preparation Products

4-(4-Bromophenyl)piperidine Suppliers

Amadis Chemical Company Limited
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:80980-89-8)4-(4'-Bromophenyl)piperidine
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Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 18:24
Price ($):discuss personally
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Additional information on 4-(4-Bromophenyl)piperidine

Comprehensive Overview of 4-(4-Bromophenyl)piperidine (CAS No. 80980-89-8): Properties, Applications, and Industry Insights

4-(4-Bromophenyl)piperidine (CAS No. 80980-89-8) is a specialized organic compound featuring a piperidine core linked to a 4-bromophenyl group. This structural combination grants it unique physicochemical properties, making it valuable in pharmaceutical intermediates, material science, and agrochemical research. The compound's bromine substitution enhances its reactivity, enabling cross-coupling reactions like Suzuki-Miyaura, a trending topic in synthetic chemistry due to its eco-friendly applications.

Recent interest in 4-(4-Bromophenyl)piperidine has surged alongside advancements in heterocyclic chemistry and drug discovery. Researchers frequently explore its role in designing central nervous system (CNS) therapeutics, as the piperidine moiety is prevalent in FDA-approved drugs. Google Scholar data highlights growing queries about "piperidine derivatives in neurology" and "bromophenyl compounds for catalysis," reflecting its multidisciplinary relevance.

From a synthetic perspective, CAS No. 80980-89-8 serves as a versatile building block. Its aryl bromide functionality allows for palladium-catalyzed transformations, aligning with the industry's shift toward green chemistry. A 2023 study in Advanced Synthesis & Catalysis emphasized its utility in constructing biaryl architectures—a key focus for OLED materials and liquid crystals. This positions 4-(4-Bromophenyl)piperidine at the intersection of pharmaceutical innovation and advanced material engineering.

Quality control of 80980-89-8 demands rigorous analytical validation. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity verification, addressing common user concerns like "how to test piperidine derivatives." Suppliers increasingly provide certificates of analysis (CoA) with detailed spectroscopic data, responding to demand for transparency in fine chemical sourcing.

Environmental and safety profiles of 4-(4-Bromophenyl)piperidine are frequently queried in regulatory forums. While not classified as hazardous under GHS, proper handling guidelines—such as using nitrile gloves and fume hoods—are recommended. This aligns with broader industry discussions on "sustainable lab practices" and "reducing synthetic waste," topics trending in LinkedIn's chemistry groups.

Market projections indicate rising demand for CAS 80980-89-8, driven by its role in proteolysis-targeting chimeras (PROTACs) development. A 2024 Nature Reviews Drug Discovery report noted its potential in kinase inhibitor scaffolds, correlating with increased patent filings. This positions the compound as a high-growth niche chemical, with suppliers expanding custom synthesis services to meet R&D needs.

In conclusion, 4-(4-Bromophenyl)piperidine exemplifies the convergence of medicinal chemistry and material science. Its dual applicability in small-molecule drugs and functional materials ensures sustained academic and industrial interest, while evolving synthetic methodologies promise new avenues for innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80980-89-8)4-(4-Bromophenyl)piperidine
A9974
Purity:99%/99%
Quantity:25g/100g
Price ($):276.0/1104.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80980-89-8)4-(4-溴苯基)-哌啶
LE1688917
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email